(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Overview
Description
Angiopeptin is a synthetic octapeptide analog of somatostatin; inhibits accelerated transplant atherosclerosis in rabbit heart arteries.
Scientific Research Applications
Computational Peptidology and Antifungal Research
A study by Flores-Holguín et al. (2019) focused on the computational peptidology of antifungal tripeptides, including derivatives similar to the specified compound. These peptides were evaluated for their reactivity descriptors, which are crucial in drug design, particularly for antifungal applications.
Fungicidal Activity and Drug Design
Another significant application is in the development of fungicides. Tian et al. (2021) explored amino acid derivatives demonstrating fungicidal activity against Phytophthora capsici, highlighting the potential of such compounds as leads in fungicide development Tian et al. (2021).
Bactericidal Agents and Antibiotic Research
In the field of antibiotic research, a study by Zadrazilova et al. (2015) assessed substituted benzamides, structurally related to the queried compound, as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), underlining the significance of such compounds in addressing antibiotic resistance Zadrazilova et al. (2015).
Synthetic Cannabinoid Metabolism Study
Research on metabolism and pharmacokinetics is another crucial application area. Li et al. (2018) investigated the metabolism of synthetic cannabinoids with similar structural features, providing insights into their biotransformation in human liver microsomes Li et al. (2018).
Optical Resolution in Chemical Synthesis
Optical resolution methods, as studied by Shiraiwa et al. (2003), are vital for obtaining optically active forms of complex amino acids. This is essential for synthesizing enantiopure compounds, which have significant implications in pharmaceuticals Shiraiwa et al. (2003).
Antimycobacterial Activity
Compounds structurally similar to the queried amino acid derivative have been studied for their antimycobacterial activities, as evidenced in the work by Moreth et al. (2014). This highlights the potential of such compounds in developing treatments for tuberculosis and related infections Moreth et al. (2014).
Properties
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N11O10S2/c1-3-10-40(49(70)64-45(29-77)54(75)65-46(30(2)66)47(57)68)59-50(71)41(15-8-9-22-55)60-52(73)43(26-35-27-58-39-14-7-6-13-37(35)39)62-51(72)42(25-31-17-20-36(67)21-18-31)61-53(74)44(28-76)63-48(69)38(56)24-32-16-19-33-11-4-5-12-34(33)23-32/h4-7,11-14,16-21,23,27,30,38,40-46,58,66-67,76-77H,3,8-10,15,22,24-26,28-29,55-56H2,1-2H3,(H2,57,68)(H,59,71)(H,60,73)(H,61,74)(H,62,72)(H,63,69)(H,64,70)(H,65,75)/t30-,38-,40+,41+,42+,43-,44+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNIYTXNFXRFKR-ONAWYWRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71N11O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150348 | |
Record name | Angiopeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1098.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113294-82-9 | |
Record name | Angiopeptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113294829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiopeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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